
2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane is an organosilicon compound with a unique structure that includes a silicon atom bonded to both carbon and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane typically involves the reaction of chlorosilanes with alcohols or diols. One common method is the reaction of trimethylchlorosilane with ethylene glycol under controlled conditions to form the desired dioxasilinane ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form silanols and other derivatives.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Major Products Formed
Substitution: Formation of various substituted dioxasilinanes.
Hydrolysis: Formation of silanols and other hydrolyzed products.
Oxidation: Formation of oxidized silicon compounds.
科学的研究の応用
2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane has several applications in scientific research:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biology and Medicine:
Industry: Used in the production of silicone-based materials and coatings.
作用機序
The mechanism of action of 2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, can interact with nucleophiles, leading to substitution or addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Similar Compounds
- 2-Chloro-2,4,4-trimethylpentane
- 2,2,4-Trimethyl-1,3-dioxolane
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane is unique due to its dioxasilinane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
特性
CAS番号 |
121044-12-0 |
|---|---|
分子式 |
C6H13ClO2Si |
分子量 |
180.70 g/mol |
IUPAC名 |
2-chloro-2,4,4-trimethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C6H13ClO2Si/c1-6(2)4-5-8-10(3,7)9-6/h4-5H2,1-3H3 |
InChIキー |
JWUJMKPHVPLRTD-UHFFFAOYSA-N |
正規SMILES |
CC1(CCO[Si](O1)(C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


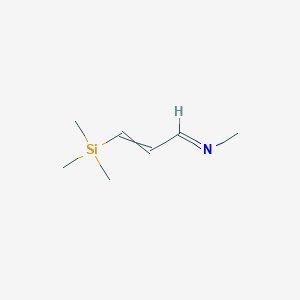
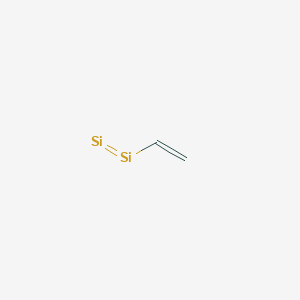
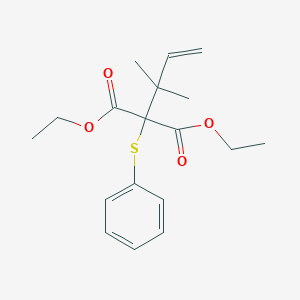
![2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine](/img/structure/B14292081.png)



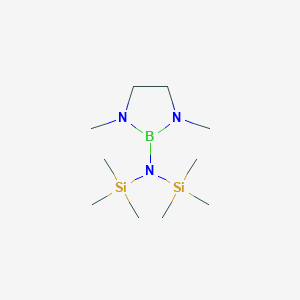
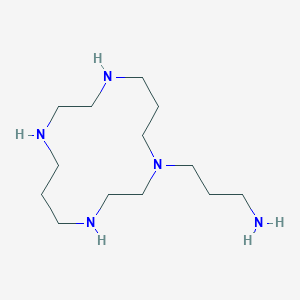
![4-[(5-Methylheptyl)oxy]-4'-octyl-1,1'-biphenyl](/img/structure/B14292103.png)
![3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride](/img/structure/B14292111.png)
![2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14292126.png)
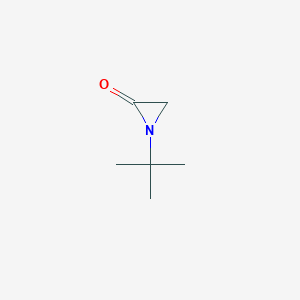
![1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene](/img/structure/B14292138.png)
